3-(4-Bromophenyl)piperidine

Vue d'ensemble

Description

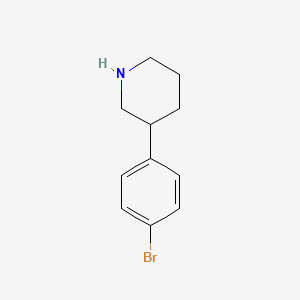

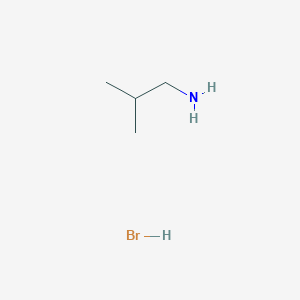

“3-(4-Bromophenyl)piperidine” is a chemical compound with the molecular formula C11H14BrN . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

While specific synthesis methods for “3-(4-Bromophenyl)piperidine” were not found in the search results, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . A patent mentions the preparation method of a similar compound, Niraparib intermediates (S)-3-(4 bromophenyls) piperidines .Molecular Structure Analysis

The molecular structure of “3-(4-Bromophenyl)piperidine” consists of a piperidine ring attached to a bromophenyl group . The molecular weight is 240.14 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Bromophenyl)piperidine” include a molecular weight of 240.14 g/mol . The compound is a solid at room temperature .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Piperidines serve as essential building blocks for drug construction due to their diverse reactivity and structural versatility. Researchers have explored various synthetic methods for substituted piperidines, including hydrogenation, cyclization, cycloaddition, annulation, and multicomponent reactions . The piperidine moiety appears in over twenty classes of pharmaceuticals, making it a valuable scaffold for drug discovery.

Pharmacological Applications

a. Spiropiperidines and Condensed Piperidines:- Spiropiperidines and condensed piperidines are intriguing derivatives with unique structural features. They exhibit diverse pharmacological activities, including antiviral, antitumor, and anti-inflammatory effects. Researchers have synthesized novel spiropiperidine-based compounds for potential drug candidates .

- Examples include ALK (anaplastic lymphoma kinase) and ROS1 dual inhibitors, which are crucial for cancer therapy .

- Researchers continue to explore synthetic piperidines as potential drugs for various targets, including GPCRs (G protein-coupled receptors), ion channels, and enzymes .

Central Nervous System (CNS) Receptors

- 4-(3-Bromophenyl)piperidine hydrochloride has been identified as a potential ligand for various CNS receptors. Ligands are molecules that bind to specific sites on proteins, and receptors play a crucial role in signal transduction within the nervous system.

Antioxidant Activity

- 4-(4-Bromophenyl)-4-piperidinol has shown potential antioxidant activity. Researchers have studied its effects using assays, indicating its potential health benefits .

Engineering Controls

- In industrial settings, engineering controls are used to protect workers from hazards. These controls create barriers between workers and potential risks, ensuring safety and minimizing exposure .

Nilaparib Intermediate

Orientations Futures

Piperidine derivatives, including “3-(4-Bromophenyl)piperidine”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, as well as discovering and biologically evaluating potential drugs containing the piperidine moiety .

Mécanisme D'action

Target of Action

3-(4-Bromophenyl)piperidine is a piperidine derivative . Piperidine derivatives are known to exhibit analgesic activities and are likely to possess the ability to block the effects of prostaglandins through inhibition of downstream signaling pathways . They are also involved in the detoxification of xenobiotics and in the activation of ester and amide prodrugs .

Mode of Action

It is suggested that it may interact with its targets to inhibit downstream signaling pathways . This interaction could result in the blockage of the effects of prostaglandins, leading to analgesic activities .

Biochemical Pathways

It is suggested that it may be involved in the detoxification of xenobiotics and in the activation of ester and amide prodrugs . This suggests that it may play a role in drug metabolism and pharmacokinetics.

Pharmacokinetics

As a piperidine derivative, it is likely to have similar pharmacokinetic properties to other compounds in this class .

Result of Action

It is suggested that it may exhibit analgesic activities by blocking the effects of prostaglandins through inhibition of downstream signaling pathways .

Action Environment

The action, efficacy, and stability of 3-(4-Bromophenyl)piperidine can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect its absorption and metabolism . Additionally, factors such as pH and temperature can influence its stability and activity .

Propriétés

IUPAC Name |

3-(4-bromophenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTZMTODFHPUHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676368 | |

| Record name | 3-(4-Bromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)piperidine | |

CAS RN |

769944-72-1 | |

| Record name | 3-(4-Bromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B3029659.png)